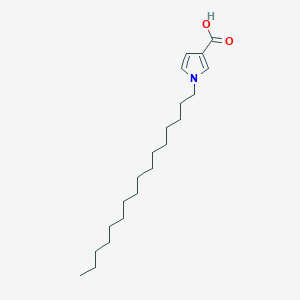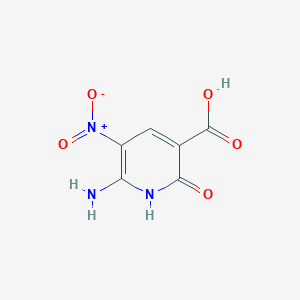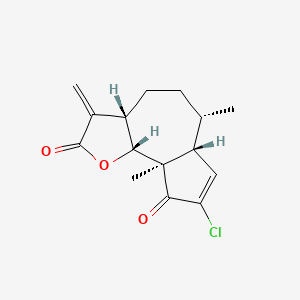![molecular formula C19H36N2O2 B14287469 N-{2-[(4-Oxopent-2-EN-2-YL)amino]ethyl}dodecanamide CAS No. 116584-30-6](/img/structure/B14287469.png)
N-{2-[(4-Oxopent-2-EN-2-YL)amino]ethyl}dodecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(4-Oxopent-2-en-2-yl)amino]ethyl}dodecanamide is a chemical compound characterized by its unique structure, which includes a secondary amide, a ketone, and a secondary amine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-{2-[(4-Oxopent-2-en-2-yl)amino]ethyl}dodecanamide undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to secondary alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted amides and amines.
Aplicaciones Científicas De Investigación
N-{2-[(4-Oxopent-2-en-2-yl)amino]ethyl}dodecanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of N-{2-[(4-Oxopent-2-en-2-yl)amino]ethyl}dodecanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making it a valuable tool in both research and therapeutic contexts .
Comparación Con Compuestos Similares
Similar Compounds
N-{2-[(4-Oxopent-2-en-2-yl)amino]ethyl}benzenesulfonamide: Shares a similar scaffold but includes a sulfonamide group, making it a potent PI3K inhibitor.
(2-methyl-4-oxopent-2-yl)diphenylphosphine oxide: Contains a similar oxopentyl group but differs in its phosphine oxide moiety.
Uniqueness
N-{2-[(4-Oxopent-2-en-2-yl)amino]ethyl}dodecanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its long aliphatic chain also contributes to its unique properties, making it suitable for various applications .
Propiedades
Número CAS |
116584-30-6 |
|---|---|
Fórmula molecular |
C19H36N2O2 |
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
N-[2-(4-oxopent-2-en-2-ylamino)ethyl]dodecanamide |
InChI |
InChI=1S/C19H36N2O2/c1-4-5-6-7-8-9-10-11-12-13-19(23)21-15-14-20-17(2)16-18(3)22/h16,20H,4-15H2,1-3H3,(H,21,23) |
Clave InChI |
AYTGQQUVCWTQGW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)NCCNC(=CC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzeneacetic acid, 2-[(phenylamino)carbonyl]-](/img/structure/B14287398.png)
![((2S,5S)-5-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)tetrahydrofuran-2-YL)methanol](/img/structure/B14287406.png)



![4-[2-(4-Methoxyphenyl)ethyl]-4'-pentyl-1,1'-biphenyl](/img/structure/B14287439.png)
![1-(4-Methylphenyl)-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14287452.png)
![2H-Pyran, tetrahydro-2-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B14287455.png)
![2-(Octyloxy)-5-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B14287463.png)


